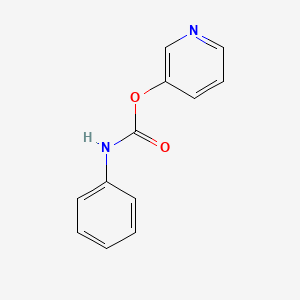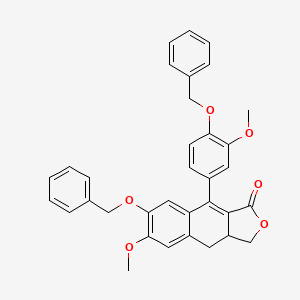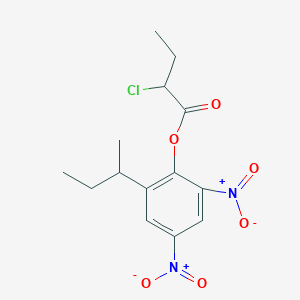
Pyridin-3-yl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl phenylcarbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid This compound is characterized by the presence of a pyridine ring attached to a phenylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl phenylcarbamate typically involves the reaction of pyridine derivatives with phenyl isocyanate. One common method is the reaction of pyridin-3-ylamine with phenyl isocyanate under mild conditions to form the desired carbamate. This reaction can be catalyzed by various agents, including metal catalysts and organic bases .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-3-yl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyridin-3-yl phenylcarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyridin-3-yl phenylcarbamate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound can inhibit the activity of certain enzymes involved in cell proliferation and survival pathways. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells . The compound’s ability to form hydrogen bonds and electrostatic interactions with target proteins is crucial for its biological activity .
Comparación Con Compuestos Similares
- Pyridin-2-yl phenylcarbamate
- Pyridin-4-yl phenylcarbamate
- Phenyl carbamate derivatives with different substituents on the pyridine ring
Comparison: Pyridin-3-yl phenylcarbamate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to pyridin-2-yl and pyridin-4-yl phenylcarbamates, the 3-position offers distinct steric and electronic properties that can enhance its efficacy in certain applications .
Propiedades
Número CAS |
110520-86-0 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
pyridin-3-yl N-phenylcarbamate |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-5-2-1-3-6-10)16-11-7-4-8-13-9-11/h1-9H,(H,14,15) |
Clave InChI |
UPRPNGGSKFBCOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)
![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964105.png)


![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)
